molecular formula C6H10N4O3 B12705798 5-(Nitrosocyanamido)-2-hydroxyvaleramide CAS No. 102584-88-3

5-(Nitrosocyanamido)-2-hydroxyvaleramide

Cat. No.: B12705798
CAS No.: 102584-88-3
M. Wt: 186.17 g/mol
InChI Key: BDFFOEAQENGFSK-UHFFFAOYSA-N
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Description

5-(Nitrosocyanamido)-2-hydroxyvaleramide (C₈H₁₃N₅O₃, molecular weight 227.26 g/mol) is a nitrosated derivative of acetyl-L-arginine, characterized by a valeramide backbone substituted with nitroso and cyanamido groups at the 5-position and a hydroxyl group at the 2-position . Its synthesis involves nitrosation reactions, and its structure confers unique reactivity, including thermal decomposition to release toxic NOₓ fumes. This compound’s dual functional groups (nitroso and cyanamido) make it chemically distinct from simpler amides or nitrosamines.

Properties

CAS No.

102584-88-3

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

5-[cyano(nitroso)amino]-2-hydroxypentanamide

InChI

InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12)

InChI Key

BDFFOEAQENGFSK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)O)CN(C#N)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .

Industrial Production Methods

Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .

Chemical Reactions Analysis

Types of Reactions

Nitrosated L-Arginine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced back to the amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.

Scientific Research Applications

Nitrosated L-Arginine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .

    Industry: It is used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
5-(Nitrosocyanamido)-2-hydroxyvaleramide C₈H₁₃N₅O₃ Nitroso, cyanamido, hydroxyl, amide 227.26
5-Hydroxyvaleramide () C₅H₁₁NO₂ Hydroxyl, amide 117.15
Compound 9 () C₂₀H₁₆ClN₃O₃S₃ Chlorobenzylidene, thioxoacetamide 502.06
Compound 4j () C₁₆H₁₂ClN₅O Oxadiazole, indole, chlorophenyl 333.76
Compound 7h () C₃₀H₂₁N₅O₂S₂ Thiadiazole, phenylimino, carbonyl 547.65


Key Observations :

  • Nitroso Group: Unique to 5-(Nitrosocyanamido)-2-hydroxyvaleramide, contributing to mutagenicity and NOₓ emission upon decomposition .
  • Heterocyclic Cores: Compounds 9, 4j, and 7h feature thiazolidinone, oxadiazole, and thiadiazole rings, respectively, enhancing rigidity and binding affinity .
  • Bioactive Substituents : Indole (Compound 4j) and chlorophenyl groups (Compound 9) are linked to anticancer activity .

Physicochemical Properties

Key Observations :

  • Synthetic Efficiency: Thiazolidinone derivatives (e.g., Compound 9) achieve high yields (90%) compared to thiadiazoles (70%) .
  • Thermal Stability : Compound 7h’s high melting point (307–308°C) suggests strong crystalline packing, unlike the nitroso compound’s thermal instability .

Table 3: Bioactivity and Toxicity

Compound Name Bioactivity/Toxicity Mechanism/Application
5-(Nitrosocyanamido)-2-hydroxyvaleramide Mutagenic (20 mmol/L) DNA alkylation potential
Compound 4j () Anticancer (Bcl-2 inhibition) Hydrophobic pocket binding
Compound 9 () Not reported Structural model for SAR studies
Compound 7h () Not reported Synthetic intermediate

Key Observations :

  • Mutagenicity: The nitroso group in 5-(Nitrosocyanamido)-2-hydroxyvaleramide correlates with its mutation data, unlike non-nitrosated analogs .
  • Anticancer Potential: Oxadiazole derivatives (e.g., Compound 4j) exhibit targeted bioactivity, contrasting with the nitroso compound’s nonspecific toxicity .

Functional Group Impact on Reactivity

  • Nitroso Group : Enhances electrophilicity, facilitating DNA adduct formation but reducing thermal stability .
  • Oxadiazole (Compound 4j) : Increases metabolic resistance and target binding specificity .

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